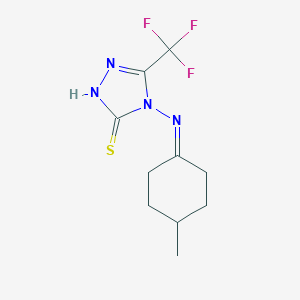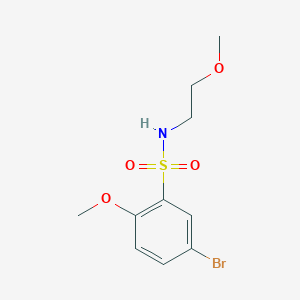![molecular formula C18H18N4O2S2 B255109 3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255109.png)
3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrido[1,2-a]pyrimidin-4-one derivatives and has been found to exhibit promising biological activity.
作用機序
The mechanism of action of 3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting key enzymes involved in various cellular processes, such as DNA synthesis, cell cycle progression, and protein synthesis.
Biochemical and Physiological Effects:
Studies have reported that 3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one exhibits significant biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. Additionally, this compound has been reported to possess antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using 3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one in lab experiments is its potential to serve as a lead compound for the development of novel drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions that can be explored in the context of 3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one. One potential direction is to further investigate the mechanism of action of this compound and identify the specific enzymes that it targets. Additionally, this compound can be further optimized to improve its solubility and bioavailability, which can enhance its potential as a drug candidate. Finally, future studies can explore the potential of this compound in combination therapy with other anticancer agents to enhance its efficacy.
合成法
The synthesis of 3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 4-amino-2-propyl-6-(trifluoroacetyl)pyridine with ethyl cyanoacetate, followed by the reaction with thiosemicarbazide and allyl bromide. The resulting product is then treated with formaldehyde and sodium hydroxide to obtain the final product.
科学的研究の応用
3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential applications in drug discovery and development. Several studies have reported that this compound exhibits significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to possess antimicrobial, antiviral, and anti-inflammatory properties.
特性
製品名 |
3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one |
|---|---|
分子式 |
C18H18N4O2S2 |
分子量 |
386.5 g/mol |
IUPAC名 |
(5Z)-5-[[4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N4O2S2/c1-3-8-19-15-12(16(23)21-10-6-5-7-14(21)20-15)11-13-17(24)22(9-4-2)18(25)26-13/h4-7,10-11,19H,2-3,8-9H2,1H3/b13-11- |
InChIキー |
DXQFVHQOIFMCBL-QBFSEMIESA-N |
異性体SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC=C |
SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC=C |
正規SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)




![4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine](/img/structure/B255038.png)

![1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B255051.png)

![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255062.png)
![3-(5-{[9-methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B255064.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255066.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255067.png)